molecular formula C29H30N4O4 B2819035 Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112374-49-8

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2819035
CAS No.: 1112374-49-8
M. Wt: 498.583
InChI Key: WVCPAAWVIQALRU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a piperazine ring substituted with a 2,5-dimethylphenyl group and a 3-methoxyphenyl moiety at the C3 position. The quinazoline core is further modified with a methyl ester at the C7 position.

Properties

IUPAC Name

methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-19-8-9-20(2)26(16-19)31-12-14-32(15-13-31)29-30-25-17-21(28(35)37-4)10-11-24(25)27(34)33(29)22-6-5-7-23(18-22)36-3/h5-11,16-18H,12-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCPAAWVIQALRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazepine core. This can be achieved through a cyclization reaction involving a suitable precursor. The introduction of the sulfonyl group is often carried out using sulfonyl chlorides under basic conditions. The final step involves the coupling of the difluorophenyl group to the benzothiazepine-sulfonyl intermediate, usually through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities attributed to its structural components. The piperazine moiety is particularly notable for its versatility in pharmacological applications:

  • Antimicrobial Activity : Piperazine derivatives are known for their antimicrobial properties. Research indicates that compounds with a piperazine structure can inhibit various bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Anticancer Properties : Studies have shown that quinazoline derivatives, including this compound, possess anticancer activities. They act by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways . The presence of the methoxyphenyl group may enhance the compound's ability to penetrate cell membranes and interact with target proteins.
  • Neuropharmacological Effects : The piperazine ring is associated with central nervous system activity. Compounds containing this moiety have been investigated for their potential as anxiolytics and antidepressants . This compound's ability to modulate neurotransmitter systems could lead to significant developments in treating mood disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of a related quinazoline derivative on various cancer cell lines. The results indicated that compounds similar to Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Evaluation

Another research project focused on evaluating the neuropharmacological effects of this class of compounds. Behavioral tests in rodent models indicated that derivatives with piperazine structures displayed anxiolytic effects comparable to established anxiolytics like diazepam. These findings suggest potential applications in treating anxiety disorders .

Summary Table of Biological Activities

Activity Description References
AntimicrobialInhibits growth of bacteria and fungi; potential for antibiotic development
AnticancerInduces apoptosis in cancer cells; effective against multiple cancer types
NeuropharmacologicalExhibits anxiolytic effects; potential treatment for anxiety disorders

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred from related heterocyclic systems and synthetic methodologies:

Core Heterocycle Comparison

  • Quinoline vs. Quinazoline: describes a quinoline derivative (7-(4-[4-(benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid) synthesized via triphosgene-mediated coupling . This difference often leads to distinct pharmacological profiles, such as increased selectivity for DNA repair enzymes (e.g., PARP inhibitors).
  • Imidazopyridine vs. Quinazoline: details an imidazo[1,2-a]pyridine derivative (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) with a partially saturated bicyclic core .

Functional Group and Substituent Analysis

  • Piperazine Substituents: Both the target compound and the quinoline derivative in incorporate piperazine rings.
  • Ester Groups :
    The target compound’s methyl ester at C7 contrasts with the diethyl esters in ’s imidazopyridine. Methyl esters generally exhibit faster metabolic hydrolysis than bulkier ethyl esters, which could influence half-life and prodrug activation rates.

Table 1: Structural and Functional Comparison

Feature Target Compound Quinoline Derivative () Imidazopyridine ()
Core Structure Quinazoline Quinoline Imidazo[1,2-a]pyridine
Piperazine Substituent 2,5-Dimethylphenyl Benzyloxycarbonyl N/A
Ester Group Methyl at C7 N/A Diethyl at C5/C6
Key Functional Groups 3-Methoxyphenyl, 4-oxo 4-Oxo, 6-fluoro 8-Cyano, 4-nitrophenyl, 2-oxo
Synthetic Method Not reported in evidence Triphosgene-mediated coupling One-pot two-step reaction

Research Findings and Gaps

  • However, triphosgene-mediated coupling (as in ) is a common method for introducing piperazine groups into heterocycles .
  • Spectroscopic Characterization : While provides detailed NMR, IR, and HRMS data for its compound , analogous data for the target compound are absent, limiting direct comparison of analytical profiles.
  • Bioactivity: No evidence addresses the target compound’s biological activity. Piperazine-containing quinazolines are often explored for kinase inhibition, but structural variations (e.g., 3-methoxyphenyl vs. 4-nitrophenyl in ) significantly alter target affinity .

Biological Activity

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1112374-49-8) is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

The molecular formula of the compound is C29H30N4O4C_{29}H_{30}N_{4}O_{4} with a molecular weight of 498.6 g/mol. The structure includes a quinazoline core substituted with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC29H30N4O4C_{29}H_{30}N_{4}O_{4}
Molecular Weight498.6 g/mol
CAS Number1112374-49-8

Biological Activity Overview

Quinazoline derivatives have been extensively studied for their biological activities. The specific compound in focus exhibits a range of pharmacological effects:

  • Antimicrobial Activity :
    • Quinazolines have shown significant antibacterial and antifungal properties. Studies indicate that modifications on the phenyl ring can enhance activity against various microbial strains. For instance, compounds with methoxy and methyl substitutions are more effective against Gram-positive bacteria compared to those with other substituents .
  • Anticancer Properties :
    • Research has demonstrated that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure suggests potential interactions with key cellular pathways involved in cancer progression .
  • Neuropharmacological Effects :
    • Piperazine derivatives, including this compound, have been noted for their neuroregulatory properties. They may act as antagonists at certain receptor sites, contributing to their anxiolytic and antidepressant effects .

Antimicrobial Evaluation

A study conducted by Kumar et al. synthesized several quinazoline derivatives and evaluated their antimicrobial efficacy. The results indicated that the presence of electron-donating groups like methoxy significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Mechanisms

In vitro studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. For example, a derivative similar to the compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways .

Neuropharmacological Studies

Research has indicated that piperazine-containing compounds exhibit high affinity for serotonin receptors, suggesting potential use in treating anxiety disorders. A derivative of this compound was tested for its effects on anxiety-like behavior in animal models, showing promising results .

Q & A

Q. What synthetic strategies are recommended for constructing the quinazoline core in Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?

The quinazoline core can be synthesized via cyclocondensation reactions. For example, acid-catalyzed cyclization using glacial acetic acid and HCl (as seen in pyrazoline synthesis ) can facilitate ring formation. Intermediate steps may involve coupling 3-methoxyphenyl and 2,5-dimethylphenylpiperazine moieties through nucleophilic substitution or Buchwald-Hartwig amination. Post-cyclization esterification at the 7-position with methyl chloroformate is typical.

Q. How should researchers characterize the compound’s structural integrity using spectroscopic methods?

  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for quinazoline and substituents) and piperazine methyl groups (δ 2.1–2.3 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and ester groups (C-O at ~1250 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., 546.5 g/mol for analogous quinazolines ).

Q. What are the critical solubility and formulation considerations for this compound?

The ester and methoxy groups enhance lipophilicity (logP ~3–4), requiring solvents like DMSO or ethanol for in vitro assays. For in vivo studies, formulate with surfactants (e.g., Tween-80) or cyclodextrins to improve aqueous solubility .

Advanced Research Questions

Q. How can reaction yields be optimized during the piperazine coupling step?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for Buchwald-Hartwig coupling .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for improved reactivity .
  • Temperature Gradients : Optimize between 80–120°C to balance reaction rate and side-product formation .

Q. What methodologies resolve discrepancies in biological activity data between synthesis batches?

  • Purity Analysis : Use HPLC with C18 columns (e.g., 5 µm, 250 mm) and gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities (<0.5% threshold) .
  • Bioassay Controls : Include reference standards (e.g., MM0258 series ) to validate target engagement (e.g., kinase inhibition assays).

Q. How to design a study investigating metabolic stability and degradation pathways?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS .
  • Stress Testing : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions to identify labile sites (e.g., ester hydrolysis) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or PI3K) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-quinazoline interactions .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the 3-methoxyphenyl substituent?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D Experiments : Perform HSQC and HMBC to confirm coupling between methoxy protons and the quinazoline core .

Q. What strategies validate contradictory bioactivity results in cell-based vs. enzyme assays?

  • Permeability Testing : Measure LogD and P-gp efflux ratios to assess cellular uptake limitations .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Structural and Functional Insights

Q. How does the 2,5-dimethylphenylpiperazine moiety influence receptor binding affinity?

  • SAR Studies : Compare analogs with substituents at the 2- and 5-positions (e.g., methyl vs. halogen) to map steric and electronic effects .
  • Radioligand Displacement : Perform competition binding assays (e.g., for serotonin or dopamine receptors) to quantify Ki values .

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